(3-Aminopropyl)trimethylsilane hydrochloride

Vue d'ensemble

Description

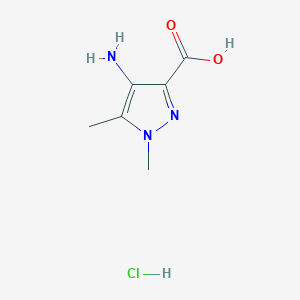

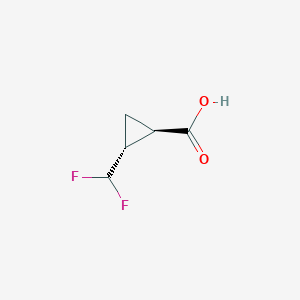

“(3-Aminopropyl)trimethylsilane hydrochloride” is a chemical compound with the CAS Number: 18187-16-1 . It has a molecular weight of 167.75 and is typically in powder form .

Molecular Structure Analysis

The molecular structure of “(3-Aminopropyl)trimethylsilane hydrochloride” consists of a total of 24 bonds, including 7 non-H bonds, 3 rotatable bonds, and 1 primary amine(s) (aliphatic) .Chemical Reactions Analysis

Aminosilanes, like “(3-Aminopropyl)trimethylsilane hydrochloride”, are known to functionalize substrates with alkoxysilane molecules . They are mainly used as a silane coupling agent for the surface modification of a variety of nanomaterials .Physical And Chemical Properties Analysis

“(3-Aminopropyl)trimethylsilane hydrochloride” has a melting point range of 183-187 degrees Celsius . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .Applications De Recherche Scientifique

Organosilane Functionalization of InN Surface

(3-Aminopropyl)trimethylsilane hydrochloride has been used in the direct coupling of aminosilane molecules onto plasma hydroxylated InN surfaces. This process facilitates the binding of negatively charged Au colloids in aqueous solutions, making it a promising method for developing nanoparticle-biomolecular hybrid systems, particularly in the fields of chemical and biosensing using electronic devices (Chen, Wu, & Gwo, 2006).

Enhancing Hydrolytic Stability of Functionalized Surfaces

The compound is widely used for functionalizing silica surfaces, but a significant challenge is the loss of silane layers in aqueous media, attributed to siloxane bond hydrolysis. Research has been conducted to find conditions under which hydrolytically stable amine-functionalized surfaces can be created, addressing a major problem in the applications of 3-aminopropylsilane-functionalized silica surfaces (Smith & Chen, 2008).

Synthesis of Grafted Polysilsesquioxane

This chemical has been instrumental in the synthesis of grafted polysilsesquioxane. It acts as a macroinitiator for graft polymerization, facilitating the effective ring-opening polymerizations of monomers, thus impacting the thermal properties of the grafted polymers, which is critical in the synthesis of advanced polymeric materials (Kashio et al., 2011).

Siloxane/Epoxy Hybrid Materials

In the preparation of polysiloxanes, (3-Aminopropyl)trimethylsilane hydrochloride is used for hydrolytic polycondensation, leading to the development of materials with improved mechanical properties, such as higher Young's modulus. This application is significant in the creation of materials with enhanced hardness and durability (Gunji et al., 2009).

CO2 Adsorption Performance

The compound has been applied in the functionalization of nanoporous silica for CO2 adsorption. Different aminosilanes, including (3-aminopropyl)trimethoxysilane, have been covalently grafted inside nanoporous silica, leading to the creation of efficient CO2 sorbents. This application is particularly relevant in environmental science, especially for carbon capture and storage technologies (Kim & Ko, 2018).

Applications in Polymer Microspheres

The compound has been used in the synthesis of polydimethyl-co-methyl(3-aminopropyl)siloxanes, which are then applied as surfactants in the preparation of polymer microspheres. This application is important in the field of materials science, particularly in the creation of novel polymeric materials with specific surface properties (Gritskova et al., 2018).

Safety And Hazards

“(3-Aminopropyl)trimethylsilane hydrochloride” is classified under the GHS07 pictogram, with a signal word of "Warning" . It’s important to keep the product and empty container away from heat and sources of ignition due to the risk of ignition . Thermal decomposition can lead to the release of irritating gases and vapors .

Orientations Futures

Aminosilanes, like “(3-Aminopropyl)trimethylsilane hydrochloride”, have potential applications in various fields due to their ability to functionalize surfaces with alkoxysilane molecules . They can be used for covalent attaching of organic films to metal oxides such as silica and titania , which could be beneficial in the development of new materials and technologies.

Propriétés

IUPAC Name |

3-trimethylsilylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOOYWYEPZWWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopropyl)trimethylsilane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)

![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)